molecular formula C13H18ClN3O2 B8246520 1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride

1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride

Cat. No.: B8246520
M. Wt: 283.75 g/mol
InChI Key: ODLCNECZRZPVKI-NSPIFIKESA-N
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Description

Properties

IUPAC Name

1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-15-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(17)18;/h1-4,9,11H,5-8,14H2,(H,17,18);1H/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLCNECZRZPVKI-NSPIFIKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)/C=N/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cardiovascular disorders and neurological conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA A receptors, affecting neurotransmission and exhibiting potential sedative effects .

Comparison with Similar Compounds

1-[4-[(E)-Hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₃H₁₈N₃O₂·HCl
  • Molecular Weight : ~285.5 g/mol
  • Structure : A piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 4-[(E)-hydrazinylidenemethyl]phenyl group. The hydrazone moiety (CH=N–NH₂) adopts an E-configuration, and the compound exists as a hydrochloride salt.
  • Key Features :
    • The hydrazone group may confer chelation properties or act as a prodrug via Schiff base formation.
    • The carboxylic acid enhances hydrophilicity, while the aromatic substituent contributes to π-π interactions.

Comparison with Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-[(E)-Hydrazinylidenemethyl]phenyl, COOH C₁₃H₁₈N₃O₂·HCl 285.5 Reference standard for comparison -
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride Pyridin-4-yl, COOH C₁₁H₁₃N₂O₂·HCl 243.1 Pyridine ring (electron-withdrawing) replaces hydrazone-phenyl; reduced steric bulk
Meperidine Hydrochloride 1-Methyl-4-phenyl, COOEt C₁₅H₂₁NO₂·HCl 283.8 Esterified carboxylic acid; opioid activity (Schedule II)
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride 4-Chlorobenzyl, NH₂ C₁₃H₁₈ClN₂·HCl 289.7 Amine replaces carboxylic acid; chlorobenzyl group enhances lipophilicity
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy C₁₈H₂₁NO·HCl 303.8 Bulky diphenylmethoxy group; no acidic functional group
1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide Sulfonyl, hydrazide-pyridinyl C₁₉H₂₁N₅O₃S 407.5 Sulfonyl group increases stability; hydrazide vs. hydrazone
1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride Cyclopropylmethyl, COOH C₁₀H₁₇NO₂·HCl 235.7 Compact cyclopropyl group enhances metabolic stability

Functional Group Analysis

Hydrazone vs. Hydrazides are typically more stable but less prone to redox reactions.

Carboxylic Acid vs. Ester () :

  • Meperidine’s ester group (COOEt) increases lipophilicity, enhancing blood-brain barrier penetration (opioid activity) compared to the target’s hydrophilic carboxylic acid .

Aromatic Substituents :

  • Pyridinyl () and chlorobenzyl () groups introduce electron-withdrawing effects, altering solubility and binding affinity compared to the target’s hydrazone-phenyl.

Pharmacological Implications

  • Hydrazone Moieties : May act as prodrugs (e.g., releasing hydrazine in vivo) or participate in targeting specific enzymes via Schiff base formation .
  • Piperidine Core : Common in CNS-active drugs (e.g., Meperidine), but the target’s carboxylic acid likely limits CNS penetration unless esterified .
  • Salt Forms : Hydrochloride salts (common in all compared compounds) improve solubility and crystallinity for formulation.

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